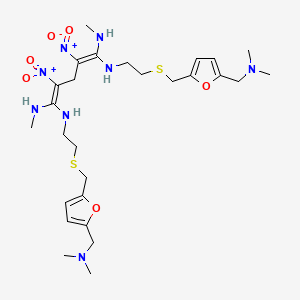

2,2'-Methylene bis(ranitidine)

描述

Overview of Ranitidine (B14927): Structural Features and Pharmaceutical Significance

Ranitidine is a medication that was widely used to treat and prevent ulcers in the stomach and intestines. drugbank.comslideshare.net It belongs to a class of drugs known as histamine (B1213489) H2-receptor antagonists. nih.govwikipedia.org The primary function of these drugs is to block the action of histamine on the parietal cells in the stomach wall, which results in a significant reduction in the production of gastric acid. slideshare.netwikipedia.orgpediatriconcall.com This mechanism of action makes it effective for treating conditions associated with excessive stomach acid, such as peptic ulcer disease, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome. drugbank.comnih.govwikipedia.org

Structurally, ranitidine is a member of the furan (B31954) class of compounds. nih.gov Its molecule contains a furan ring with a dimethylaminomethyl group, connected via a thioether linkage to an N,N'-disubstituted 2-nitro-1,1-ethenediamine functional group. nih.gov This specific arrangement allows it to act as a competitive and reversible inhibitor at the H2 receptors. wikipedia.orgpediatriconcall.com The pharmaceutical significance of ranitidine lies in its proven efficacy in relieving symptoms of acid-related gastrointestinal conditions and promoting the healing of ulcers. drugbank.comwisdomlib.org It has been a cornerstone in the management of these disorders for many years. nbinno.com

Importance of Impurity Profiling in Active Pharmaceutical Ingredients (APIs) and Drug Products

Impurity profiling is a critical aspect of pharmaceutical development and manufacturing, essential for ensuring the quality, safety, and efficacy of drug products. aquigenbio.comoceanicpharmachem.com It involves the identification, quantification, and characterization of impurities that may be present in Active Pharmaceutical Ingredients (APIs) and finished drug formulations. globalpharmatek.compharmaffiliates.com These impurities can originate from various sources, including raw materials, synthetic intermediates, by-products, degradation products, or contaminants introduced during the manufacturing process. aquigenbio.comeurekaselect.com

The presence of unwanted impurities, even in trace amounts, can significantly impact the safety and stability of a pharmaceutical product. aquigenbio.comoceanicpharmachem.com Regulatory bodies like the U.S. Food and Drug Administration (FDA) and other international agencies have established strict guidelines for the control of impurities. aquigenbio.comeurekaselect.com Comprehensive impurity profiling is a mandatory requirement for new drug applications. globalpharmatek.comeurekaselect.com This process provides valuable insights into the manufacturing process, helping to optimize synthetic routes and improve purification methods. aquigenbio.com Furthermore, it is crucial for establishing the drug's shelf life and appropriate storage conditions by identifying potential degradation pathways. globalpharmatek.com Ultimately, rigorous impurity profiling safeguards public health by ensuring that pharmaceutical products meet high standards of quality and purity. globalpharmatek.com

Identification and Nomenclature of 2,2'-Methylene Bis[Ranitidine] as a Specific Ranitidine Impurity

2,2'-Methylene Bis[Ranitidine] is a recognized impurity of the drug ranitidine. It is specifically designated as "Ranitidine Impurity I" in certain pharmacopoeial contexts. scbt.com This compound is also known by other synonyms, including Ranitidine EP Impurity I and Ranitidine Formaldehyde (B43269) Adduct, which suggests its potential formation pathway involves a reaction with formaldehyde. synzeal.comveeprho.com

The systematic chemical name for this impurity is 2,2′-Methylenebis[N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulfanyl]ethyl]-N′-methyl-2-nitroeth-1-ene-1,1-diamine]. synzeal.com Its identity is confirmed by a unique CAS (Chemical Abstracts Service) number, 207592-21-0. veeprho.comlgcstandards.compharmaffiliates.com The characterization of this impurity is vital for quality control during the manufacturing of ranitidine, and it is used as a reference standard in analytical testing to ensure that batches of the API comply with regulatory limits. synzeal.comveeprho.com

| Identifier | Information |

|---|---|

| Systematic Name | 2,2′-Methylenebis[N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulfanyl]ethyl]-N′-methyl-2-nitroeth-1-ene-1,1-diamine] synzeal.com |

| Common Synonyms | Ranitidine Impurity I, Ranitidine Formaldehyde Adduct, Ranitidine EP Impurity I synzeal.comveeprho.com |

| CAS Number | 207592-21-0 veeprho.comlgcstandards.compharmaffiliates.com |

| Molecular Formula | C₂₇H₄₄N₈O₆S₂ lgcstandards.compharmaffiliates.com |

| Molecular Weight | 640.82 g/mol lgcstandards.compharmaffiliates.com |

Research Gaps and Objectives for Comprehensive Investigation of 2,2'-Methylene Bis[Ranitidine]

While 2,2'-Methylene Bis[Ranitidine] is identified as a known impurity, several research gaps exist, necessitating a more comprehensive investigation. A primary objective is to fully elucidate the mechanism of its formation. Although its name "Ranitidine Formaldehyde Adduct" suggests a pathway, detailed kinetic and mechanistic studies are required to understand the precise conditions (e.g., pH, temperature, presence of catalysts) that favor its generation during synthesis or storage of ranitidine.

A significant research objective is the development and validation of highly sensitive and specific analytical methods for its detection and quantification. While it is a listed impurity, ongoing research is needed to ensure that analytical techniques can reliably detect it at or below the stringent threshold levels mandated by regulatory authorities. This includes methods suitable for both routine quality control and for stability studies.

属性

CAS 编号 |

207592-21-0 |

|---|---|

分子式 |

C27H44N8O6S2 |

分子量 |

640.8 g/mol |

IUPAC 名称 |

1-N',5-N'-bis[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N,5-N-dimethyl-2,4-dinitropenta-1,4-diene-1,1,5,5-tetramine |

InChI |

InChI=1S/C27H44N8O6S2/c1-28-26(30-11-13-42-18-22-9-7-20(40-22)16-32(3)4)24(34(36)37)15-25(35(38)39)27(29-2)31-12-14-43-19-23-10-8-21(41-23)17-33(5)6/h7-10,28-31H,11-19H2,1-6H3 |

InChI 键 |

DHFGZFWSNTVORH-UHFFFAOYSA-N |

同义词 |

N1,N5-Bis[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-N1’,N5’-dimethyl-2,4-dinitro-1,4-pentadiene-1,1,5,5-tetramine; Ranitidine Impurity I; Ranitidine Formaldehyde Adduct |

产品来源 |

United States |

Formation Pathways and Mechanistic Elucidation of 2,2 Methylene Bis Ranitidine

Chemical Reaction Mechanisms Leading to Dimer Formation

The principal mechanism for the synthesis of 2,2'-Methylene Bis[Ranitidine] is a condensation reaction involving formaldehyde (B43269).

The formation of 2,2'-Methylene Bis[Ranitidine] can be achieved through the condensation of two equivalents of ranitidine (B14927) with formaldehyde. researchgate.net This reaction creates a methylene (B1212753) bridge (-CH2-) that links the two ranitidine molecules. The compound is recognized as a formaldehyde adduct of ranitidine. cymitquimica.com

The reaction mechanism is thought to involve the secondary amine in the N,N'-disubstituted ethenediamine moiety of the ranitidine molecule. This amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. This is followed by the formation of an intermediate, likely a reactive iminium ion. This intermediate then reacts with a second ranitidine molecule to form the stable dimer. The presence of trace amounts of formaldehyde, sometimes found in pharmaceutical excipients, can facilitate this type of reaction, leading to the formation of degradation products. pharxmonconsulting.com

The stoichiometry of the dimerization reaction is crucial. Research suggests a reaction ratio of two equivalents of ranitidine to one equivalent of formaldehyde for the synthesis of the dimer impurity. researchgate.net While specific catalytic studies for this particular dimerization are not extensively detailed in the reviewed literature, reactions of this nature (i.e., condensation of amines and formaldehyde) are known to be influenced by the pH of the environment. For instance, related reactions involving formaldehyde and secondary amines to form iminium ions, a key step in this process, have been shown to be pH-dependent. pharxmonconsulting.com The stoichiometry of ranitidine reacting with other agents has also been studied, confirming that molar ratios are a critical factor in determining reaction outcomes. semanticscholar.org

Degradation Pathways and Intermediates from Ranitidine

The formation of 2,2'-Methylene Bis[Ranitidine] is considered a degradation pathway for ranitidine, particularly during storage or manufacturing if certain precursors are present.

The primary precursor species for the formation of the dimer are ranitidine itself and formaldehyde. Formaldehyde can be present as a trace impurity in the drug product or its excipients. pharxmonconsulting.com

Kinetic studies on the degradation of ranitidine have predominantly focused on the formation of NDMA due to regulatory concerns. These studies provide valuable insight into the instability of the ranitidine molecule under simulated storage conditions. For example, when ranitidine tablets were stored at accelerated conditions (40°C and 75% relative humidity), the amount of NDMA increased substantially over a period of weeks. researchgate.netresearchgate.net

The table below, derived from a study on NDMA formation, illustrates the kinetics of ranitidine degradation under accelerated storage conditions. Although this data is for NDMA, it highlights the temperature-dependent instability of ranitidine.

| Time (Weeks) | NDMA Level (ppm) |

|---|---|

| 0 | 0.19 |

| 4 | 1.42 |

| 8 | 116 |

Data sourced from a study on ranitidine tablet A. researchgate.netresearchgate.net

These findings underscore that the degradation of ranitidine is time and temperature-dependent. wikipedia.org While specific kinetic data for the formation of 2,2'-Methylene Bis[Ranitidine] is not as widely reported, the conditions that promote general degradation would likely also influence the rate of its formation.

Theoretical Mechanistic Investigations

Computational and theoretical studies have been employed to understand the degradation mechanisms of ranitidine. However, these investigations have largely centered on the formation pathways of NDMA during processes like chloramination or under gastric conditions. nih.govnih.gov For instance, Density Functional Theory (DFT) has been used to propose a four-step pathway for NDMA formation, identifying the nitrosation reaction as the rate-limiting step. nih.govnih.gov

Other computational studies have focused on the structural flexibility of the ranitidine molecule itself, analyzing the network of intramolecular hydrogen bonds and how their breaking and forming impact the molecule's conformation. researchgate.net To date, specific theoretical investigations focused on the mechanistic elucidation of the formaldehyde-mediated formation of 2,2'-Methylene Bis[Ranitidine] are not prominently featured in the scientific literature.

Transition State Analysis and Energy Barriers for Dimerization

Consistent with the lack of DFT studies on its formation, there is no published research containing a transition state analysis or calculated energy barriers for the dimerization of ranitidine to form 2,2'-Methylene Bis[Ranitidine].

Such analyses are a standard part of computational reaction mechanism studies and are crucial for determining the feasibility and rate of a chemical reaction. For instance, detailed DFT calculations have determined the activation free energies for the various steps in the formation of NDMA from ranitidine nih.govacs.org. Unfortunately, this level of analysis has not been applied to the formation of 2,2'-Methylene Bis[Ranitidine].

Synthetic Methodologies and Chemical Derivatization of 2,2 Methylene Bis Ranitidine

The synthesis and chemical modification of 2,2'-Methylene Bis[Ranitidine], a dimeric derivative of ranitidine (B14927), are subjects of significant interest in pharmaceutical and analytical chemistry. This compound, often identified as a process impurity in the manufacturing of ranitidine, is formed through the chemical linkage of two ranitidine molecules by a methylene (B1212753) bridge. researchgate.netresearchgate.netbiosynth.com The methodologies for its synthesis are direct and rely on fundamental organic reactions, while its derivatization is primarily focused on creating tools for analytical and research purposes.

Advanced Analytical Methodologies for Detection and Quantification of 2,2 Methylene Bis Ranitidine

Chromatographic Separation Techniques

Chromatography is the cornerstone of impurity analysis in pharmaceuticals, providing the necessary separation of the main active pharmaceutical ingredient (API) from its related substances. For 2,2'-Methylene Bis[Ranitidine], various chromatographic techniques are utilized, each offering distinct advantages in terms of resolution, speed, and application.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of ranitidine (B14927) and its impurities. nih.gov Method development focuses on optimizing separation parameters to achieve selectivity, accuracy, and precision. nih.gov A stability-indicating reversed-phase HPLC (RP-HPLC) method is often developed to separate ranitidine from its degradation products and impurities, including 2,2'-Methylene Bis[Ranitidine]. nih.govresearchgate.net

The development of a robust HPLC method involves the careful selection of the stationary phase, mobile phase composition, flow rate, and detector wavelength. C18 columns are commonly employed as the stationary phase for the analysis of ranitidine and its related compounds. austinpublishinggroup.comthepharmajournal.com The mobile phase typically consists of a mixture of an aqueous buffer (such as potassium dihydrogen phosphate) and an organic modifier like acetonitrile (B52724) or methanol. austinpublishinggroup.comthepharmajournal.com The pH of the mobile phase is a critical parameter that is adjusted to ensure optimal separation. nih.govaustinpublishinggroup.com Gradient elution may be used to effectively separate a wide range of impurities with different polarities. nih.gov UV detection is commonly performed at wavelengths around 215 nm, 227 nm, or 314 nm to monitor the separated compounds. researchgate.netaustinpublishinggroup.comthepharmajournal.com Method validation is conducted according to International Conference on Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, specificity, and robustness. nih.govresearchgate.net

Table 1: Examples of HPLC Conditions for Ranitidine and Impurity Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Stationary Phase | C18 column (250 mm × 4.6 mm, 5 µm) thepharmajournal.com | C18 column (4.6 × 250 mm, 5µm) researchgate.net | Lichrocart Lichrospher 60 RP-select B column nih.gov |

| Mobile Phase | Methanol: Potassium dihydrogen o-phosphate (65:35 % v/v, pH 3.0) thepharmajournal.com | Acetonitrile: Water (0.1% OPA) (25:75) researchgate.net | 0.2% TEA, 0.04 mol/l KH2PO4 (pH 6.8) and 14% acetonitrile nih.gov |

| Flow Rate | 1.0 mL/min thepharmajournal.com | 1.0 mL/min researchgate.net | Not Specified |

| Detection | UV at 227 nm thepharmajournal.com | UV at 314 nm researchgate.net | UV detection nih.gov |

| Linearity Range | 3-150 µg/mL (for Ranitidine) thepharmajournal.com | 50-300 µg/mL (for Ranitidine) researchgate.net | Not Specified |

This table is generated based on data from the text.

Ultra-High Performance Liquid Chromatography (UHPLC), a derivative of HPLC, utilizes columns with sub-2-µm particles to achieve significantly higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. lcms.cz These advantages are particularly beneficial for resolving complex mixtures of impurities in drug substances and products. lcms.czwaters.com

In the context of ranitidine impurity analysis, UHPLC coupled with mass spectrometry has been employed to quantify genotoxic impurities at very low levels. lcms.cz The use of low-dispersion UHPLC systems allows for the use of high flow rates for rapid analysis, although optimizing to a lower flow rate (e.g., 0.35 mL/min) can further enhance analyte intensity and sensitivity. lcms.cz The enhanced resolving power of UHPLC is crucial for separating structurally similar impurities from the main ranitidine peak and from each other, ensuring accurate quantification. This methodology can achieve lower limits of quantification (LLOQ) in the range of 0.025–0.1 ng/mL, which is essential for impurities that need to be controlled at parts-per-million (ppm) levels. lcms.czwaters.com

High-Performance Thin-Layer Chromatography (HPTLC) serves as a valuable tool for the screening and purity assessment of ranitidine hydrochloride. nih.gov This technique offers a simpler, faster, and more cost-effective alternative to HPLC for qualitative or semi-quantitative analysis.

A developed HPTLC method for ranitidine and its related compounds uses a reversed-phase plate (RP-18) with a mobile phase such as methanol-3% NH4OH (4:1, v/v). nih.gov This system provides better and more efficient separation of the compounds in a shorter time and with less solvent consumption compared to older TLC systems. nih.gov Densitometric analysis can be used for the direct quantification of the separated spots on the plate, making HPTLC a promising method for routine quality control and purity testing of ranitidine. nih.gov

Mass Spectrometry (MS) for Identification and Quantification

Mass Spectrometry (MS) is an indispensable analytical technique that provides information about the mass-to-charge ratio of ions, enabling the identification and quantification of compounds. When coupled with a chromatographic separation technique like HPLC or UHPLC (LC-MS), it becomes a powerful tool for impurity profiling.

Electrospray Ionization (ESI) is a soft ionization technique commonly used in LC-MS that allows for the analysis of polar and thermally labile molecules like ranitidine and its impurities. ESI-MS is frequently employed for the detection and quantification of impurities in ranitidine dosage forms. nih.govnih.gov The technique is highly sensitive and is used to monitor for trace-level impurities. fda.gov

In a typical ESI-LC-MS setup, the column effluent is introduced into the ESI source, where ions are generated and then transferred into the mass spectrometer for analysis. nih.gov For the analysis of ranitidine impurities, ESI is typically operated in positive ion mode, monitoring for the protonated molecular ions [M+H]+. nih.gov The high sensitivity of modern mass spectrometers, such as hybrid quadrupole-Orbitrap systems, allows for the detection of impurities at extremely low concentrations. thermofisher.com

Tandem Mass Spectrometry (MS/MS) adds another layer of specificity and is crucial for the structural confirmation of unknown or trace-level impurities. In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]+ ion of 2,2'-Methylene Bis[Ranitidine]) is selected and then fragmented to produce a series of product ions. lcms.cz The resulting fragmentation pattern is unique to the molecule's structure and serves as a chemical fingerprint for its unambiguous identification. researchgate.net

This technique is essential for distinguishing between isomers and confirming the identity of impurities, especially when reference standards are unavailable. The fragmentation pathways are elucidated by analyzing the mass differences between the precursor ion and the product ions. nih.gov For complex molecules, characteristic fragment ions and neutral losses can be identified, providing detailed structural information. researchgate.net UHPLC coupled with tandem quadrupole MS/MS detection is a powerful combination for achieving the low limits of quantification required for genotoxic impurities in ranitidine. lcms.czwaters.com By monitoring specific precursor-to-product ion transitions (a technique known as Multiple Reaction Monitoring or MRM), the method achieves exceptional selectivity and sensitivity. lcms.cz

Table 2: List of Compounds

| Compound Name |

|---|

| 2,2'-Methylene Bis[Ranitidine] |

| Acetonitrile |

| Famotidine |

| Formaldehyde (B43269) |

| Methanol |

| N-nitrosodimethylamine (NDMA) |

| Potassium dihydrogen phosphate |

| Ranitidine |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the analysis of pharmaceutical impurities like 2,2'-Methylene Bis[Ranitidine]. Unlike nominal mass spectrometry, HRMS provides highly accurate mass measurements, typically with an error of less than 5 ppm, which allows for the determination of the elemental composition of a molecule. eurachem.org This capability is essential for confirming the identity of known impurities and identifying unknown compounds.

Liquid chromatography coupled with HRMS (LC-HRMS) is a common approach for analyzing impurities in drug substances and products. fda.gov This technique separates the impurity from the active pharmaceutical ingredient (API) and other components before it enters the mass spectrometer. fda.gov The high resolving power of HRMS helps to distinguish between compounds with very similar masses, ensuring selective and sensitive detection. nih.gov For instance, techniques like time-of-flight (TOF) mass spectrometry can be utilized for large-scale screening of contaminants. nih.gov The accurate mass data obtained from HRMS is critical for proposing the molecular formula of an impurity, which is the first step in its structural elucidation. eurachem.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including synthetic products and impurities like 2,2'-Methylene Bis[Ranitidine]. researchgate.net It provides detailed information about the chemical environment of individual atoms within a molecule, allowing for the determination of its connectivity and stereochemistry. nih.gov

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed for a comprehensive structural analysis. researchgate.net

¹H NMR: Proton NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

¹³C NMR: Carbon-13 NMR reveals the number of different types of carbon atoms in the molecule.

2D NMR Techniques: When 1D spectra become complex or overcrowded, 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular skeleton. nih.gov

These techniques, used in concert, allow for the unambiguous assignment of all proton and carbon signals in the spectrum, leading to a complete structural determination. nih.gov

NMR spectroscopy is essential for confirming the successful synthesis of a target compound and for identifying and characterizing any impurities that may have formed during the reaction or upon storage. For a molecule like 2,2'-Methylene Bis[Ranitidine], NMR would be used to confirm the presence of the methylene (B1212753) bridge connecting the two ranitidine molecules. The spectra would show characteristic signals for the ranitidine moieties, along with a new signal for the CH₂ group linking them. By analyzing the correlations in 2D NMR spectra, the exact point of linkage can be confirmed. This detailed structural information is vital for understanding the formation pathways of impurities and for developing strategies to control them.

Spectroscopic Techniques (UV-Vis) for Detection

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used, simple, and cost-effective technique for the detection and quantification of pharmaceutical compounds, including ranitidine and its related substances. orientjchem.orgsphinxsai.com

UV-Vis spectrophotometry is based on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. The amount of light absorbed is directly proportional to the concentration of the substance in the solution, a relationship described by the Beer-Lambert law. sphinxsai.com

For ranitidine, the absorption maximum (λmax) is often reported to be around 313.5 nm in distilled water. sphinxsai.com This wavelength can be used to quantify ranitidine in various formulations. orientjchem.orgalies.pt When quantifying 2,2'-Methylene Bis[Ranitidine], a new analytical method would need to be developed and validated. This would involve determining the λmax of the dimer and establishing a linear calibration curve over a specific concentration range. researchgate.net The method's accuracy and precision would then be validated to ensure reliable results. sphinxsai.com

The UV-Vis spectrum of a compound is a key characteristic. The spectrum of 2,2'-Methylene Bis[Ranitidine] would be expected to be similar to that of ranitidine, as the core chromophore (the part of the molecule that absorbs UV light) remains largely unchanged. However, slight shifts in the λmax and changes in the molar absorptivity (a measure of how strongly a chemical species absorbs light at a given wavelength) may occur due to the dimerization.

Determining the molar absorptivity (ε) is a crucial part of the characterization. It is a constant for a particular substance at a specific wavelength and is calculated from the Beer-Lambert equation (A = εbc), where A is the absorbance, b is the path length of the cuvette, and c is the molar concentration. This value is important for quantitative analysis and for comparing the absorptivity of the dimer to the parent drug.

Method Validation and Performance Characteristics

The validation of an analytical method is crucial to ensure that the results obtained are reliable and accurate. This process involves a series of experiments designed to evaluate the performance of the method. For a compound like "2,2'-Methylene Bis[Ranitidine]," this would typically be performed using a highly sensitive and specific technique such as High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS).

Specificity and Selectivity Studies in Complex Matrices

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present. In the context of "2,2'-Methylene Bis[Ranitidine]," this would involve demonstrating that the method can distinguish this compound from ranitidine, other ranitidine-related impurities, and components of the sample matrix (e.g., excipients in a pharmaceutical formulation).

Typically, specificity is demonstrated by comparing the chromatograms of a blank matrix, the matrix spiked with "2,2'-Methylene Bis[Ranitidine]," and the matrix spiked with other related impurities. The goal is to show that the peak corresponding to "2,2'-Methylene Bis[Ranitidine]" is free from interference at its specific retention time. While general stability-indicating methods for ranitidine are shown to be specific for the parent drug in the presence of its impurities, specific selectivity data for the "2,2'-Methylene Bis[Ranitidine]" peak are not detailed in the available literature.

Linearity, Range, Limit of Detection (LOD), and Limit of Quantification (LOQ)

These parameters are fundamental to defining the quantitative capabilities of an analytical method.

Linearity and Range: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. For "2,2'-Methylene Bis[Ranitidine]," this would involve preparing a series of solutions of known concentrations and analyzing them. The response (e.g., peak area in HPLC) would then be plotted against concentration, and a linear regression analysis would be performed.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are typically determined based on the signal-to-noise ratio (commonly 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Specific values for the linearity range, correlation coefficient (r²), LOD, and LOQ for the analysis of "2,2'-Methylene Bis[Ranitidine]" are not available in the reviewed scientific literature. Therefore, a data table for these parameters cannot be generated at this time.

Accuracy, Precision, and Robustness Assessments

These characteristics ensure the reliability and consistency of the analytical method.

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies, where a known amount of the "2,2'-Methylene Bis[Ranitidine]" standard is added to a sample matrix, and the percentage of the analyte recovered by the method is calculated.

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) and is assessed at different levels, such as repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method, this could involve varying the pH of the mobile phase, the column temperature, or the flow rate.

Detailed experimental results for accuracy (as % recovery), precision (as %RSD), and robustness for the specific analysis of "2,2'-Methylene Bis[Ranitidine]" are not provided in the currently accessible literature. Consequently, a data table summarizing these performance characteristics cannot be constructed.

Computational and Theoretical Chemistry Studies on 2,2 Methylene Bis Ranitidine

Molecular Structure and Conformation Analysis

Computational analysis of a molecule's structure and conformation is fundamental to understanding its behavior and properties. This typically involves methods like Density Functional Theory (DFT) to determine the most stable three-dimensional arrangement of atoms.

Geometry Optimization and Conformational Landscape Mapping

Geometry optimization is a computational process that seeks to find the coordinates of the atoms that correspond to a minimum on the potential energy surface of the molecule. For a flexible molecule like 2,2'-Methylene Bis[Ranitidine], which possesses numerous rotatable bonds, a thorough conformational search is necessary to map the landscape of different possible shapes (conformers) and identify the global minimum energy structure.

However, a detailed search of scientific literature did not yield any studies that have performed geometry optimization or conformational landscape mapping specifically for 2,2'-Methylene Bis[Ranitidine]. Consequently, no data on its most stable conformers or the energy differences between them is available.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Once a molecule's geometry is optimized, key structural parameters can be extracted. These include the distances between bonded atoms (bond lengths), the angles between adjacent bonds (bond angles), and the rotational angles around bonds (dihedral angles). This data provides a precise description of the molecular architecture.

As no computational studies on the geometry of 2,2'-Methylene Bis[Ranitidine] have been published, there is no theoretical data available for its bond lengths, bond angles, or dihedral angles.

Table 5.1.2: Hypothetical Table of Key Bond Parameters for 2,2'-Methylene Bis[Ranitidine] No data is available from computational studies.

| Parameter Type | Involved Atoms | Calculated Value |

|---|---|---|

| Bond Length | C-N | Data not available |

| Bond Angle | C-C-N | Data not available |

| Dihedral Angle | N-C-C-S | Data not available |

Electronic Structure Investigations

The study of a molecule's electronic structure provides insights into its reactivity, stability, and intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis for Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between these orbitals is an indicator of molecular stability.

No research articles detailing the HOMO-LUMO analysis of 2,2'-Methylene Bis[Ranitidine] could be located. Therefore, its HOMO-LUMO energies and the resulting energy gap have not been computationally determined.

Table 5.2.1: Hypothetical Frontier Molecular Orbital Data for 2,2'-Methylene Bis[Ranitidine] No data is available from computational studies.

| Parameter | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

Electrostatic Potential Surface (EPS) Mapping and Charge Distribution Analysis

An Electrostatic Potential Surface (EPS) map illustrates the charge distribution on the surface of a molecule, indicating regions that are electron-rich (negative potential) or electron-poor (positive potential). This is valuable for predicting how the molecule will interact with other molecules or biological targets.

Specific EPS maps or detailed charge distribution analyses for 2,2'-Methylene Bis[Ranitidine] are not available in the scientific literature.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can predict various types of spectra, such as infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR). These theoretical spectra can then be compared with experimental data to confirm the molecular structure and aid in the interpretation of experimental results.

A search for published research yielded no studies that have computationally predicted the spectroscopic properties of 2,2'-Methylene Bis[Ranitidine]. While experimental characterization of this impurity likely exists for regulatory purposes, the correlation of this data with theoretically predicted spectra has not been reported.

Table 5.3: Hypothetical Predicted Spectroscopic Data for 2,2'-Methylene Bis[Ranitidine] No data is available from computational studies.

| Spectroscopic Technique | Key Predicted Peaks |

|---|---|

| IR Spectroscopy | Data not available |

| ¹H NMR Spectroscopy | Data not available |

| ¹³C NMR Spectroscopy | Data not available |

Based on a comprehensive search of available scientific literature, there are no specific computational and theoretical chemistry studies published that focus solely on the compound 2,2'-Methylene Bis[Ranitidine] . The research community has conducted extensive computational studies on the parent compound, ranitidine (B14927), and its degradation products, but the methylene-bridged dimer has not been the subject of dedicated computational analysis in the retrieved literature.

Therefore, it is not possible to provide the detailed, data-rich article as requested in the outline. Information regarding simulated NMR, predicted UV-Vis spectra, molecular dynamics, or quantum chemical calculations for the formation of 2,2'-Methylene Bis[Ranitidine] is not present in the current body of scientific publications.

While computational methods such as Density Functional Theory (DFT) for NMR and UV-Vis prediction biointerfaceresearch.comcolab.wsbeilstein-journals.org, molecular dynamics (MD) simulations for stability analysis mdpi.comnih.gov, and quantum chemical calculations for reaction energetics nih.govresearchgate.net are standard approaches, their application to 2,2'-Methylene Bis[Ranitidine] has not been documented. Studies on ranitidine have focused on its structure, protonation states, and the mechanisms of its degradation to N-nitrosodimethylamine (NDMA). nih.govnih.gov

Academic Significance and Future Research Directions

Implications for Pharmaceutical Impurity Control and Quality Assurance Research

The identification and control of impurities are critical components of pharmaceutical quality assurance. 2,2'-Methylene Bis[Ranitidine], also known as Ranitidine (B14927) Impurity I, serves as a key marker for the degradation of ranitidine, particularly in the presence of formaldehyde (B43269). Formaldehyde can be present as a trace impurity in excipients used in pharmaceutical formulations, and its reaction with the active pharmaceutical ingredient (API) can lead to the formation of adducts like 2,2'-Methylene Bis[Ranitidine].

The recent crisis involving the contamination of ranitidine products with the probable human carcinogen N-nitrosodimethylamine (NDMA) has intensified the focus on all ranitidine impurities. researchgate.netnih.goveuropa.euresearchgate.net While 2,2'-Methylene Bis[Ranitidine] is not an N-nitrosamine, its formation highlights the inherent instability of the ranitidine molecule and the potential for unexpected degradation pathways. nih.govresearchgate.net The control of such impurities is essential to ensure the safety and efficacy of the final drug product.

Table 1: Regulatory and Analytical Information for 2,2'-Methylene Bis[Ranitidine]

| Parameter | Details |

| Synonyms | Ranitidine Impurity I, Ranitidine Formaldehyde Adduct |

| Regulatory Status | Listed as a known impurity in pharmacopeias. |

| Analytical Techniques | High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Control Strategy | Setting acceptance criteria in drug substance and product specifications. |

Contribution to Understanding Complex Degradation Mechanisms of Drug Substances with Similar Structural Motifs

The formation of 2,2'-Methylene Bis[Ranitidine] provides valuable insights into the degradation mechanisms of drugs containing secondary amine functionalities, particularly their reactivity with aldehydes. The methylene (B1212753) bridge in this bis-compound is a direct result of the reaction between two molecules of ranitidine and one molecule of formaldehyde. This type of condensation reaction can be a significant degradation pathway for susceptible drug molecules, leading to the formation of dimeric and polymeric impurities.

Understanding the kinetics and mechanisms of such reactions is crucial for developing stable pharmaceutical formulations. Studies on the degradation of ranitidine under various stress conditions (e.g., heat, humidity, light, and the presence of co-solvents or excipients) can help elucidate the factors that promote the formation of 2,2'-Methylene Bis[Ranitidine] and other degradation products. nih.govnih.gov This knowledge can be extrapolated to other drug substances with similar structural motifs, aiding in the proactive design of more stable drug products.

Development of New Analytical Standards and Reference Materials for Pharmaceutical Quality Control

The availability of well-characterized analytical standards and reference materials is fundamental to the accurate and reliable monitoring of pharmaceutical impurities. Certified reference materials (CRMs) of 2,2'-Methylene Bis[Ranitidine] are essential for the validation of analytical methods used in quality control laboratories. synzeal.comlgcstandards.compharmaffiliates.comsynthinkchemicals.comsynthinkchemicals.commerckmillipore.compipitech.comsynzeal.comusp.org These standards are used to:

Confirm the identity of the impurity in chromatographic analyses.

Quantify the levels of the impurity in drug substance and drug product batches.

Assess the performance of analytical methods, including specificity, linearity, accuracy, and precision.

Several suppliers offer 2,2'-Methylene Bis[Ranitidine] as a certified reference material, underscoring its importance in the routine quality control of ranitidine products. The synthesis and characterization of such standards are a critical area of research and development in the pharmaceutical industry.

Table 2: Suppliers of 2,2'-Methylene Bis[Ranitidine] Reference Standard

| Supplier | Product Name |

| LGC Standards | 2,2'-Methylene Bis[Ranitidine] |

| Sigma-Aldrich | Ranitidine Impurity I |

| SynZeal | Ranitidine EP Impurity A |

| Pharmaffiliates | Ranitidine Hydrochloride -Impurity I |

Future Research in Synthesis of Related Bis-compounds and Novel Ranitidine Analogues for Chemical Biology Research

The structural scaffold of ranitidine has been explored for the development of new therapeutic agents beyond its original indication as an H2-receptor antagonist. Researchers have synthesized a series of ranitidine analogues, including bis-compounds, and evaluated their biological activities in different therapeutic areas, most notably for the treatment of Alzheimer's disease. nih.govnih.gov

In this context, the synthesis of 2,2'-Methylene Bis[Ranitidine] and other related bis-compounds can serve as a starting point for the design and development of novel molecules with potential therapeutic applications. The bis-structure introduces a different spatial arrangement of the pharmacophoric groups, which could lead to altered binding affinities and selectivities for various biological targets. Future research in this area could focus on:

Developing efficient synthetic routes for a diverse library of ranitidine bis-compounds.

Investigating the structure-activity relationships of these compounds for various biological targets.

Exploring the potential of these novel analogues as chemical probes to study biological processes.

A study on the synthesis and cholinergic properties of bis[[(dimethylamino)methyl]furanyl] analogues of ranitidine has shown that some of these compounds exhibit significant acetylcholinesterase (AChE) inhibitory activity, which is a key target in the treatment of Alzheimer's disease. ebi.ac.ukdrugbank.comacs.org

Advanced Theoretical Insights into Reactivity and Stability of Related Chemical Motifs

Computational chemistry and molecular modeling can provide advanced theoretical insights into the reactivity and stability of 2,2'-Methylene Bis[Ranitidine] and related chemical motifs. Density Functional Theory (DFT) calculations, for instance, can be used to:

Elucidate the reaction mechanism and transition states for the formation of the methylene-bridged dimer from ranitidine and formaldehyde. nih.govresearchgate.net

Predict the conformational preferences and intramolecular interactions of the bis-compound.

Evaluate the electronic properties and reactivity of the molecule, which can help in understanding its potential for further degradation or interaction with other molecules.

Such theoretical studies can complement experimental investigations and provide a deeper understanding of the chemical behavior of ranitidine and its impurities. This knowledge can be invaluable in the development of strategies to minimize impurity formation and enhance the stability of pharmaceutical products. Furthermore, theoretical insights into the structure and reactivity of methylene-bridged compounds can be applied to other areas of medicinal chemistry and materials science. nih.govdntb.gov.uanih.govfrontiersin.orgmdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。